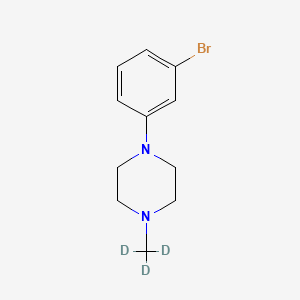
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzazocines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves multiple steps:
Alkylation: The 1-position of the benzazocine ring is alkylated with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Esterification: The carboxylic acid group at the 5th position is esterified using methanol and a catalytic amount of sulfuric acid or another strong acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and alkylation steps, and the use of automated systems for esterification to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2,3,4-tetrahydrobenzazocine ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding de-brominated compound.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzazocine derivatives.
Substitution: Various substituted benzazocine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to opioid receptors, modulating pain perception and providing analgesic effects.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-chloro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Methyl 8-fluoro-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Methyl 8-iodo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Uniqueness
Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with biological targets.
Propriétés
IUPAC Name |
methyl (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-12(2)11-19-8-4-5-13(17(20)21-3)9-14-10-15(18)6-7-16(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNKRZDWIOUWKN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8131640.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8131650.png)

![5'-(Methylthio)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8131669.png)

![Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate](/img/structure/B8131677.png)
![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B8131687.png)


